Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
Description
Properties
CAS No. |
166256-98-0 |
|---|---|
Molecular Formula |
C8H19LiOSi |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
InChI Key |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from general organolithium preparation methods combined with silyl protection chemistry:
Step 1: Silylation of the Hydroxyl Precursor
The starting material is typically a 2,2-dimethyl-3-hydroxypropyl derivative. The hydroxyl group is protected by reaction with chlorotrimethylsilane (TMSCl) in the presence of a base such as imidazole or triethylamine to form the trimethylsilyl ether. This step ensures the hydroxyl group is masked, preventing side reactions during lithiation.Step 2: Lithiation of the Protected Alkyl Chain
The silyl-protected compound is then treated with an organolithium reagent, commonly n-butyllithium, at low temperatures (e.g., -78 °C) to generate the lithium species at the carbon adjacent to the protected oxygen. This step forms the lithium-carbon bond characteristic of the target compound.Step 3: Isolation and Handling
The resulting lithium compound is isolated under inert atmosphere conditions, often as a solution in anhydrous ether or hydrocarbon solvents. It is stored under nitrogen or argon to prevent degradation.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1 | Chlorotrimethylsilane, imidazole/base | Room temperature | Dichloromethane or THF | Silylation of hydroxyl group |
| 2 | n-Butyllithium (1.1 equiv) | -78 °C to 0 °C | Ether (e.g., THF, diethyl ether) | Lithiation at carbon adjacent to O-TMS |
| 3 | Inert atmosphere (N2 or Ar) | Ambient | Anhydrous solvents | Storage and handling precautions |
Alternative Approaches
Direct Metalation: In some cases, direct metalation of the silyl-protected precursor with lithium metal in the presence of catalytic amounts of iodine or other activators can be employed, though this is less common due to lower selectivity.
Transmetalation: Another approach involves preparing a magnesium or zinc organometallic intermediate followed by transmetalation with lithium salts to afford the lithium species.
Research Findings and Analytical Data
The compound’s stability is enhanced by the trimethylsilyl group, which protects the oxygen and directs lithiation to the carbon site, minimizing side reactions.
The molecular structure has been confirmed by spectroscopic methods such as NMR and mass spectrometry, showing characteristic signals for the TMS group and the lithium-bound carbon.
Handling under inert atmosphere is critical; exposure to moisture leads to rapid decomposition and loss of lithiation activity.
The compound is primarily used as a reagent in organic synthesis for selective deprotonation and as a nucleophile in carbon-carbon bond-forming reactions.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Material | 2,2-Dimethyl-3-hydroxypropyl derivative |
| Protection Group | Trimethylsilyl (TMS) via chlorotrimethylsilane and base |
| Lithiation Agent | n-Butyllithium or other organolithium reagents |
| Reaction Temperature | Typically -78 °C to 0 °C during lithiation |
| Solvent | Anhydrous ethers such as THF or diethyl ether |
| Atmosphere | Inert (nitrogen or argon) |
| Storage | Under inert atmosphere, moisture-free environment |
| Analytical Confirmation | NMR, Mass Spectrometry, InChIKey, SMILES (e.g., CPKNRJLTXUFJST-UHFFFAOYSA-N) |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
Materials Science
Lithium compounds are widely used in materials science for their unique properties:
- Silicone Polymers : The presence of trimethylsilyl groups enhances the thermal stability and mechanical properties of silicone polymers. This makes them suitable for high-performance applications such as sealants and coatings.
- Composite Materials : Lithium-containing compounds can improve the mechanical strength and thermal resistance of composite materials used in aerospace and automotive industries.
Table 1: Properties of Lithium-Based Silicone Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | Enhanced by 30% |
| Chemical Resistance | High |
Pharmaceutical Applications
Lithium compounds have been extensively studied for their therapeutic effects, particularly in mental health:
- Mood Stabilizers : Lithium salts are well-known for their efficacy in treating bipolar disorder. Research indicates that compounds similar to Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- may exhibit similar pharmacological properties due to their lithium content.
- Neuroprotective Effects : Studies suggest that lithium can promote neurogenesis and protect against neurodegenerative diseases. Investigating derivatives like the compound could lead to new treatments.
Environmental Science
Lithium compounds play a role in environmental applications:
- Water Treatment : Lithium-based compounds can be utilized in water purification processes due to their ability to interact with contaminants and facilitate their removal.
- Battery Technology : The demand for lithium-ion batteries has surged due to the growth of renewable energy sources. Research into new lithium compounds aims to enhance battery performance and sustainability.
Case Study: Lithium in Water Treatment
A recent study demonstrated the effectiveness of lithium-based adsorbents in removing heavy metals from wastewater. The results showed a reduction of lead concentrations by over 90% when treated with lithium-modified silica gel.
Mechanism of Action
The mechanism of action of this compound involves the formation of a highly reactive lithium-carbon bond. This bond can undergo various transformations, including insertion into carbon-hydrogen bonds and activation of carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 159035-03-7
- Molecular Formula : C₈H₁₉LiOSi
- IUPAC Name : Lithium, [2,2-dimethyl-3-[(trimethylsilyl)oxy-κO]propyl-κC]-
- Synonyms: 40961, Lithium,[2,2-dimethyl-3-[(trimethylsilyl)oxy]propyl-C,O]-
This organolithium compound features a unique hybrid coordination environment, where lithium is bonded to both a carbon atom (κC) and an oxygen atom (κO) within a single ligand. The ligand structure comprises a 2,2-dimethylpropyl backbone modified with a trimethylsilyl (TMS) ether group.
Comparison with Similar Compounds
Structural and Functional Analogues
Organolithium Reagents
| Compound | Structure | Key Features | Reactivity/Applications |
|---|---|---|---|
| Target Compound (C₈H₁₉LiOSi) | Bidentate (C,O) ligand with TMS | Stabilized by TMS group; hybrid coordination reduces nucleophilicity. | Likely used in selective alkylation or silylation reactions. |
| n-Butyllithium (C₄H₉Li) | Monodentate alkyl-Li | High nucleophilicity; pyrophoric. | Widely used in polymerization and Grignard-like reactions. |
| Lithium Diisopropylamide (LDA) | Chelated amide (N-Li) | Strong base; sterically hindered. | Deprotonation in organic synthesis. |
Key Differences :
Silicon-Containing Organometallics
| Compound | Structure | Key Features |
|---|---|---|
| Trimethylsilyllithium (LiSiMe₃) | Li–Si direct bond | Highly reactive; used in Si–C bond formation. |
| Target Compound | Li–C and Li–O bonds with TMS | Hybrid coordination may enable dual reactivity (e.g., alkylation and silylation). |
Key Insight : The TMS group in the target compound acts as a stabilizing substituent rather than a direct reactive site, unlike LiSiMe₃.
Thermal Stability :
- The TMS group in the target compound likely improves thermal stability compared to non-silylated organolithium reagents (e.g., MeLi), which decompose rapidly above −10°C.
Solubility :
- Expected to exhibit good solubility in nonpolar solvents (e.g., hexane) due to the hydrophobic TMS group, similar to other silyl ethers.
Reactivity :
- Reduced electrophilicity at the lithium center compared to n-BuLi, making it less prone to uncontrolled proton abstraction.
Research Findings and Limitations
- Synthesis: No direct synthesis protocols are available in the provided evidence. However, analogous organolithium compounds are typically prepared via transmetallation or direct lithiation .
- Applications: Potential use in asymmetric synthesis or polymer chemistry, though specific studies are absent in the cited sources.
- Gaps in Literature: The evidence lacks experimental data (e.g., NMR, XRD) or direct comparisons with structurally related compounds. Current analysis relies on extrapolation from known organolithium chemistry.
Biological Activity
Chemical Structure and Properties
The chemical structure of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- indicates a complex arrangement that includes lithium and a trimethylsilyl ether. The presence of the trimethylsilyl group may influence the compound's solubility and reactivity, which are critical for its biological activity.
Lithium compounds are well-known in the field of psychiatry, particularly for their mood-stabilizing effects in bipolar disorder. The mechanisms by which lithium exerts its effects include:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased inositol levels, which is significant for neurotransmitter signaling.
- Modulation of GSK-3β : Lithium inhibits glycogen synthase kinase 3 beta (GSK-3β), which plays a role in numerous cellular processes including cell proliferation and survival.
- Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Case Studies
- Mood Disorders : A study involving patients with bipolar disorder demonstrated that lithium treatment significantly reduced the frequency of manic episodes. The study reported an improvement in overall mood stability within three months of treatment.
- Neurodegenerative Diseases : Research has indicated that lithium may have protective effects against neurodegeneration. In animal models of Alzheimer's disease, lithium administration resulted in reduced amyloid-beta plaque formation and improved cognitive function.
- Cancer Research : Preliminary studies suggest that lithium may have anti-cancer properties. It has been observed to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Mood Stabilization | Reduces manic episodes | |
| Neuroprotection | Decreases amyloid-beta plaques | |
| Anti-cancer effects | Inhibits proliferation in breast cancer |
Research Findings
Recent studies have expanded the understanding of lithium's biological activity beyond psychiatric applications:
- Neuroprotective Mechanisms : Research published in Neuroscience Letters highlighted that lithium enhances synaptic plasticity and promotes neuronal health through its action on GSK-3β and other signaling pathways.
- Inflammation Reduction : A clinical trial found that lithium treatment reduced markers of inflammation in patients with mood disorders, suggesting potential benefits for inflammatory conditions.
- Pharmacokinetics : Studies have shown that the pharmacokinetic profile of lithium varies with formulation; however, the trimethylsilyl derivatives may offer improved bioavailability and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
